molecular formula C10H10BrFO B2663609 2-(2-Bromo-6-fluorophenyl)-2-methylpropanal CAS No. 1518364-50-5

2-(2-Bromo-6-fluorophenyl)-2-methylpropanal

Cat. No.: B2663609
CAS No.: 1518364-50-5
M. Wt: 245.091
InChI Key: JWYWGXHGOQTSRX-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-fluorophenyl)-2-methylpropanal is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a methylpropanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-fluorophenyl)-2-methylpropanal typically involves the bromination and fluorination of a suitable precursor. One common method starts with 2-bromo-6-fluorotoluene, which undergoes a series of reactions including bromination, hydrolysis, oxidation, and the Sommlet reaction to yield the desired product . The reaction conditions often involve the use of HBr/H2O2 as the brominating agent, ethanol as the solvent, and KMnO4 as the oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-fluorophenyl)-2-methylpropanal can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding acids or ketones using oxidizing agents like KMnO4.

    Reduction: Reduction to alcohols or alkanes using reducing agents such as LiAlH4.

    Substitution: Halogen substitution reactions where bromine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles like NaOH or KOH in polar solvents.

Major Products

    Oxidation: 2-(2-Bromo-6-fluorophenyl)-2-methylpropanoic acid.

    Reduction: 2-(2-Bromo-6-fluorophenyl)-2-methylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Bromo-6-fluorophenyl)-2-methylpropanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-fluorophenyl)-2-methylpropanal involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-6-fluorophenyl)-2-methylpropanal is unique due to its specific combination of bromine and fluorine atoms on the phenyl ring, along with the methylpropanal group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-(2-bromo-6-fluorophenyl)-2-methylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO/c1-10(2,6-13)9-7(11)4-3-5-8(9)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYWGXHGOQTSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)C1=C(C=CC=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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